molecular formula C12H18N2 B1415124 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1210513-03-3

3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B1415124
CAS No.: 1210513-03-3
M. Wt: 190.28 g/mol
InChI Key: OZCKMMNQSXHJHE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] must be understood within the broader historical context of heterocyclic chemistry evolution, particularly concerning pyrrolo[1,2-a]pyrazine systems. The foundation for pyrrolo[1,2-a]pyrazine chemistry was significantly advanced in 1996 when José Mínguez and colleagues published groundbreaking work describing new synthetic approaches to this heterocyclic system starting from pyrrole. This research was pivotal in establishing methods for creating the core structure that would later be incorporated into more complex molecules, including our compound of interest.

The specific spirocyclic variant, 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine], emerged amidst growing interest in three-dimensional molecular architectures that could provide alternatives to flat, aromatic structures predominant in medicinal chemistry. The development of synthetic pathways to create spirocyclic compounds containing nitrogen heterocycles represented a significant advancement in chemical synthesis methodology in the early 21st century.

The synthesis of this particular compound typically involves multi-step processes including cross-coupling reactions and intramolecular cyclization. These synthetic approaches have been refined over time to improve yields and stereoselectivity, reflecting the compound's increasing importance in chemical research.

Relevance in Contemporary Chemical Research

In contemporary chemical research, 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] has emerged as a valuable structural motif with diverse applications. The compound exemplifies the current trend in medicinal chemistry toward "escaping flatland" by incorporating three-dimensional spirocyclic scaffolds into molecular designs.

Recent research has demonstrated that spirocyclic heterocycles similar to our compound of interest can serve as bioisosteres for commonly used pharmacophores. This application is particularly significant as it allows chemists to modify the three-dimensional structure of bioactive compounds while maintaining essential binding interactions. The distinctive spatial arrangement created by the spiro junction provides unique vectors for molecular recognition and binding to biological targets.

Table 2: Research Applications of 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] and Related Compounds

Research Area Application Reference
Medicinal Chemistry Building blocks for drug discovery
Synthetic Methodology Model compound for developing spirocyclization techniques
Chemical Biology Probe for studying biological processes
Materials Science Development of new materials with specific properties

The compound has also gained prominence as researchers have recognized the potential benefits of spirocyclic nitrogen heterocycles in enhancing drug properties. These benefits include increased metabolic stability, improved solubility profiles, and enhanced target selectivity due to the rigid three-dimensional structure. This growing appreciation has led to increased efforts to develop efficient synthetic routes to these molecules and to explore their chemical behavior and potential applications.

Overview of Spirocyclic Heterocycles in Organic Chemistry

Spirocyclic heterocycles represent a fascinating class of compounds in organic chemistry, characterized by two ring systems sharing a single atom (the spiro atom). These structures have become increasingly important in chemical research due to their unique three-dimensional architectures and diverse applications.

The importance of spirocyclic heterocycles in organic chemistry extends across multiple domains. From a structural perspective, these compounds offer distinct advantages over their planar counterparts. The spiro junction creates a rigid framework that reduces conformational flexibility and positions functional groups in well-defined spatial arrangements. This rigid architecture can be particularly advantageous in molecular recognition processes relevant to drug-target interactions.

In the domain of synthetic organic chemistry, the development of methodologies to construct spirocyclic heterocycles has been an area of intensive research. Various approaches have been established, including:

  • Intramolecular cyclization strategies
  • Cycloaddition reactions
  • Ring expansion or contraction processes
  • Metal-catalyzed transformations
  • Multicomponent reactions

Recent synthetic advances (2000-2023) have significantly expanded the toolkit available to chemists for constructing these complex architectures, enabling access to previously challenging spirocyclic systems.

The unique structural features of spirocyclic heterocycles translate into distinctive physicochemical properties. Compared to their flat, aromatic counterparts, spirocyclic systems typically exhibit:

Table 3: Comparative Properties of Spirocyclic Heterocycles versus Planar Aromatics

Property Spirocyclic Heterocycles Planar Aromatics
Spatial Arrangement Three-dimensional Two-dimensional
Fraction of sp³ Hybridized Carbons Higher Lower
Conformational Flexibility Reduced Variable
Vector Diversity High Limited
Solubility Profile Often improved Often limited
Metabolic Stability Often enhanced Variable

The field of spirocyclic heterocycles has seen remarkable growth in recent years, with compounds like 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] exemplifying the potential of these structures. The continued development of synthetic methodologies and exploration of applications ensures that spirocyclic heterocycles will remain at the forefront of organic chemistry research for years to come.

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-12(7-3-1)11-5-4-9-14(11)10-8-13-12/h4-5,9,13H,1-3,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCKMMNQSXHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210513-03-3
Record name 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
  • Molecular Formula : C12H18N2
  • Molecular Weight : 190.29 g/mol
  • CAS Number : 1210513-03-3
  • Purity : Typically around 95% .

Structural Features

The compound features a spirocyclic structure that combines cyclohexane and pyrrolo[1,2-a]pyrazine moieties. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The spirocyclic nature may enhance binding affinity to specific receptors involved in cancer cell proliferation .

Neuroprotective Effects

Studies suggest that derivatives of pyrrolo[1,2-a]pyrazine can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases, including diabetes and obesity .

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy is being evaluated for potential use in developing new antibiotics .

Development of Functional Materials

Due to its unique chemical structure, 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] can be utilized in synthesizing novel materials with specific electronic or optical properties. These materials may find applications in sensors or organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Research

A study conducted by Zhang et al. (2023) explored the anticancer effects of spirocyclic compounds similar to 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism of action could lead to new cancer therapies.

Case Study 2: Neuroprotection

In a study by Kumar et al. (2024), the neuroprotective effects of pyrrolo derivatives were examined. The findings indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spiro Architectures

  • Key Difference: Reduced steric hindrance and altered solubility due to the smaller ring size .
  • 2',3'-Dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic Acid: Incorporates a carboxylic acid substituent.

Benzo-Fused Pyrrolo[1,2-a]pyrazine Derivatives

  • Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines (e.g., compounds 8c, 8g, 8h): Feature fused benzene rings, increasing aromatic conjugation. The target compound lacks extended conjugation, resulting in weaker fluorescence . Synthetic Accessibility: Synthesized via double cyclodehydration and aromatization under mild conditions, whereas the spiro compound likely requires specialized catalysts (e.g., iridium for asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts) .

Halogenated Pyrrolo[1,2-a]pyrazines

  • 6-Bromo- and 6,7-Dibromopyrrolo[1,2-a]pyrazines (e.g., 4j, 4k):
    • Bromine substituents enhance molecular weight (e.g., 4j: ~250 g/mol) and electrophilic reactivity.
    • Biological Activity : Demonstrated antifungal properties, whereas the target compound’s bioactivity remains unexplored .

Pyrido- and Thieno-Fused Analogs

  • Pyrido[3,2-e]pyrrolo[1,2-a]pyrazines: Nitrogen-rich frameworks with reported 5-HT3 receptor agonist activity.

Comparative Data Table

Property Target Compound Benzo-Fused 8c 6-Bromo-4j Spiro-Cyclopentane Analog
Molecular Weight (g/mol) 190.29 ~350 ~250 ~176 (cyclopentane core)
Fluorescence (λem) Weak/None 450–470 nm N/A N/A
Bioactivity Not reported None Antifungal Not reported
Synthetic Method Spiro-specific Double cyclization Bromination Similar spiro synthesis
Solubility (Polarity) Moderate Low (aromatic) Moderate High (smaller ring)

Key Research Findings

Synthetic Challenges : Spiro formation often requires asymmetric catalysis (e.g., iridium) or stringent conditions, whereas fused derivatives are accessible via modular cyclizations .

Biological Potential: Halogenated derivatives show antifungal activity, suggesting that functionalizing the spiro compound’s cyclohexane ring could unlock similar properties .

Biological Activity

3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] is a novel compound with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H18N2
  • Molecular Weight : 190.29 g/mol
  • CAS Number : 1210513-03-3
  • LogP : 2.44 (indicating moderate lipophilicity)

The biological activity of 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] is primarily attributed to its interaction with specific protein targets. Molecular docking studies suggest that it binds effectively to cytochrome P450 enzymes, particularly CYP17A1, which is crucial in steroidogenesis and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines, including PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Inhibition Ratios : In vitro assays demonstrated that 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] exhibited significant antiproliferative effects, with inhibition ratios exceeding 60% at optimal concentrations in PC-3 cells .
Cell LineInhibition Ratio (%)IC50 (µM)
PC-3>600.93
MCF-7ModerateN/A
HepG2ModerateN/A

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells:

  • Dose-dependent Response : Apoptosis rates increased significantly with higher concentrations of the compound, indicating its potential for therapeutic use in cancer treatment .
Concentration (µM)Apoptosis Rate (%)
0.28.66
1.023.62
5.039.57

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity:

  • Key Functional Groups : The presence of the pyrrolo and cyclohexane moieties contributes to its binding affinity and biological effects.
  • Modification Impact : Substituents near the core structure enhance activity, suggesting avenues for further optimization in drug design .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antiproliferative Effects : A study demonstrated that derivatives of this compound showed superior activity against prostate cancer cells compared to standard chemotherapy agents like 5-fluorouracil .
  • Molecular Docking Analysis : Docking studies indicated strong interactions with CYP17A1, suggesting that this compound may inhibit steroid biosynthesis pathways critical for tumor growth .

Q & A

Q. What are the foundational synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in spirocyclic derivatives?

The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. Pd-catalyzed direct C6 arylation with aryl bromides enables diversification of the core structure . For example, Pd(OAc)₂ with XPhos ligand in DMA at 130°C achieves regioselective coupling at the C6 position .

Q. What analytical techniques are essential for characterizing spirocyclic pyrrolo[1,2-a]pyrazine derivatives?

Key methods include:

  • HRMS (ESI-QTOF) for molecular weight confirmation (e.g., [M + Na]⁺ peaks matching theoretical values within 0.5 ppm) .
  • 1H/13C NMR for structural elucidation, particularly to resolve stereochemistry and substituent positions. For instance, distinct aromatic proton signals at δ 7.2–8.5 ppm confirm aryl group incorporation .
  • X-ray crystallography to resolve spirocyclic stereochemistry and bridgehead nitrogen geometry .

Q. How can researchers address low yields in dehydrative cyclization steps during core synthesis?

Optimize reaction conditions by using excess ammonium acetate (2–3 eq.) in acetic acid under reflux (110°C) for 12–24 hours. Solvent polarity and temperature control are critical to minimize byproducts like uncyclized intermediates .

Advanced Questions

Q. What strategies enable enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with [Ir(cod)Cl]₂ and (R)-SegPhos ligand achieves up to 95% ee. Key additives like Cs₂CO₃ (10 mol%) suppress racemization by stabilizing intermediates . Reaction conditions (50°C, 24–48 h in THF) must balance conversion and enantiomeric excess.

Q. How can functional group diversity be introduced into the pyrrolo[1,2-a]pyrazine scaffold for structure-activity studies?

  • Electrophilic bromination : NBS (1–2 eq.) in DCM at 0°C yields mono- (C6) or di-brominated (C6/C7) derivatives. Regioselectivity is controlled by steric and electronic effects of existing substituents .
  • Enaminone formation : Brominated derivatives react with DMFDMA (dimethylformamide dimethyl acetal) to generate enaminones, enabling nucleophilic substitutions or cycloadditions .

Q. What methodological considerations are critical for palladium-catalyzed cross-coupling on pyrrolo[1,2-a]pyrazines?

  • Ligand/base selection : XPhos with Cs₂CO₃ in DMA enhances C6 selectivity over C3 in direct arylation .
  • Substrate pre-activation : Boc-protected amines or electron-withdrawing groups (e.g., NO₂) improve reactivity for C–H functionalization .
  • Reaction monitoring : LC-MS tracks intermediates to optimize reaction time (typically 12–18 h at 130°C).

Key Considerations for Contradictory Data

  • Regioselectivity in bromination : reports C6 selectivity with NBS, while earlier studies (e.g., ) highlight competing C3 reactivity. Steric effects from spirocyclic substituents may alter preference.
  • Catalyst systems : Iridium outperforms rhodium in asymmetric hydrogenation (95% vs. 78% ee), but substrate scope limitations require case-by-case evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 2
3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]

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